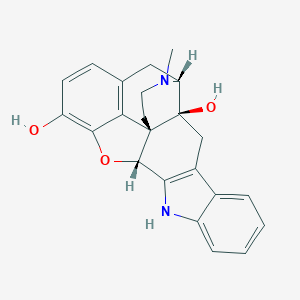

Oxymorphindole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

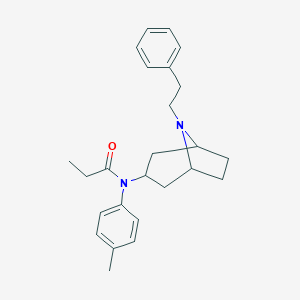

Oxymorphindole is a selective δ-opioid receptor agonist that has been synthesized and studied for its potential analgesic properties. It was designed under the message-address concept, originating from the message site of the δ-opioid receptor-selective antagonist NTI . This compound has shown promise in providing analgesia with reduced side effects compared to traditional opioids.

Preparation Methods

Synthetic Routes and Reaction Conditions

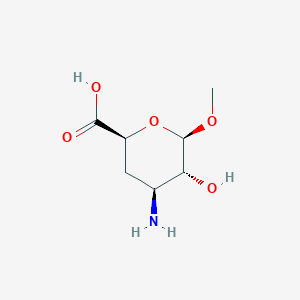

The synthesis of oxymorphindole involves the transformation of the 17-nitrogen substituent from cyclopropylmethyl to methyl . Various methods have been reported for the synthesis of indole derivatives, which are prevalent moieties in this compound. These methods include classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, and Nenitzescu indole synthesis .

Industrial Production Methods

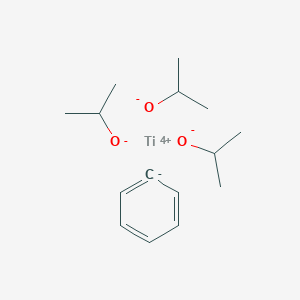

While specific industrial production methods for this compound are not extensively documented, the synthesis of indole derivatives generally involves the use of aqueous titanium(III) chloride solution at ambient temperature to give indoles via a formal reductive C(sp2)–H amination reaction .

Chemical Reactions Analysis

Types of Reactions

Oxymorphindole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include titanium(III) chloride, which is used in the reduction of o-nitrostyrenes to form indoles . Other reagents and conditions depend on the specific synthetic route being employed.

Major Products Formed

The major products formed from the reactions involving this compound are typically indole derivatives, which are crucial for the compound’s biological activity .

Scientific Research Applications

Mechanism of Action

Oxymorphindole exerts its effects by selectively binding to δ-opioid receptors. This binding leads to the activation of G protein-coupled receptor pathways, resulting in analgesic effects . The compound’s mechanism of action involves the modulation of nociceptive signals in the peripheral and central nervous systems .

Comparison with Similar Compounds

Similar Compounds

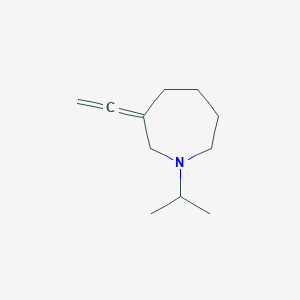

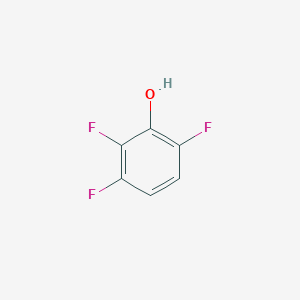

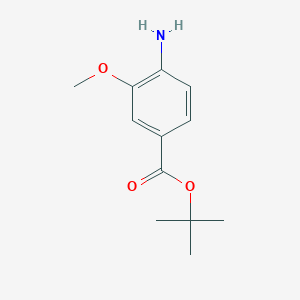

Similar compounds to oxymorphindole include other δ-opioid receptor agonists and indole derivatives. Some examples are:

Uniqueness

This compound is unique in its selective action on δ-opioid receptors, which allows it to provide analgesia with potentially fewer side effects compared to traditional opioids like morphine . Its combination with loperamide has shown increased potency and reduced risks for dangerous side effects .

Properties

CAS No. |

111469-88-6 |

|---|---|

Molecular Formula |

C23H22N2O3 |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

(1S,2S,13R,21R)-22-methyl-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol |

InChI |

InChI=1S/C23H22N2O3/c1-25-9-8-22-18-12-6-7-16(26)20(18)28-21(22)19-14(11-23(22,27)17(25)10-12)13-4-2-3-5-15(13)24-19/h2-7,17,21,24,26-27H,8-11H2,1H3/t17-,21+,22+,23-/m1/s1 |

InChI Key |

YQNZUKAKYJMEFE-LMDOGRNLSA-N |

SMILES |

CN1CCC23C4C5=C(CC2(C1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5 |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4C5=C(C[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5 |

Canonical SMILES |

CN1CCC23C4C5=C(CC2(C1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5 |

Synonyms |

oxymorphindole |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid](/img/structure/B39212.png)

![N-[(1E)-2-Cyanoethylidene]benzamide](/img/structure/B39221.png)